molecular formula C9H5BrClN B6156925 3-bromo-1-chloroisoquinoline CAS No. 630422-00-3

3-bromo-1-chloroisoquinoline

Cat. No. B6156925
CAS RN: 630422-00-3
M. Wt: 242.5
InChI Key:
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Description

3-Bromo-1-chloroisoquinoline, also known by its systematic name 3-bromo-1-chloro-2-methyl-1H-isoquinoline, is an organic compound belonging to the isoquinoline family of compounds. It is a colourless solid that is soluble in organic solvents. 3-Bromo-1-chloroisoquinoline has been extensively studied due to its diverse applications in the fields of chemistry, biochemistry, and medicine. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

3-Bromo-1-chloroisoquinoline has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and anti-inflammatory agents. In addition, 3-Bromo-1-chloroisoquinoline has been used in the synthesis of quinolines, which are important compounds in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-Bromo-1-chloroisoquinoline is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is thought that 3-Bromo-1-chloroisoquinoline binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus increasing the levels of acetylcholine in the brain. This could potentially lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-1-chloroisoquinoline are not fully understood. However, it has been shown to have antimalarial, anti-inflammatory, and anti-cancer properties in animal models. In addition, 3-Bromo-1-chloroisoquinoline has been found to have neuroprotective effects in animal models of Alzheimer’s disease, suggesting that it may be useful in the treatment of this condition.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-1-chloroisoquinoline in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

The potential future directions for 3-Bromo-1-chloroisoquinoline include its use in the development of new pharmaceuticals, such as antimalarial drugs and anti-inflammatory agents, as well as its use in the synthesis of quinolines. In addition, further research into the biochemical and physiological effects of this compound could lead to new treatments for Alzheimer’s disease and other neurological disorders. Finally, the use of 3-Bromo-1-chloroisoquinoline in organic synthesis could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3-Bromo-1-chloroisoquinoline can be synthesized by a variety of methods, depending on the desired end product. The most common method of synthesis is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method involves the reaction of bromo-chloro-methyl-isoquinoline with a palladium-based catalyst and a base such as potassium carbonate in an organic solvent, such as dimethylformamide. Other synthesis methods include the reaction of isoquinoline with bromine and chlorine, as well as the reaction of 1-bromo-2-chloro-3-methyl-isoquinoline with bromine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-chloroisoquinoline involves the bromination and chlorination of isoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is dissolved in acetic acid and bromine is added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours until the desired product is obtained.", "Step 2: Chlorination of 3-bromoisoquinoline", "3-bromoisoquinoline is dissolved in hydrochloric acid and chlorine gas is bubbled through the solution at room temperature. The reaction mixture is stirred for several hours until the desired product is obtained.", "Step 3: Conversion of 3-bromo-1-chloroisoquinoline", "3-bromo-1-chloroisoquinoline is dissolved in water and sodium hydroxide is added to the solution. The mixture is stirred for several hours until the desired product is obtained." ] }

CAS RN

630422-00-3

Product Name

3-bromo-1-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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